molecular formula C7H7BrN2O B13906038 5-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde

5-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13906038
M. Wt: 215.05 g/mol
InChI Key: QFLGUWWIGIOEHP-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropyl group at the 1-position, and an aldehyde group at the 4-position. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 4-bromo-3-oxobutanoic acid under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to oxidation to introduce the aldehyde group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: 5-Bromo-1-cyclopropyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Bromo-1-cyclopropyl-1H-pyrazole-4-methanol.

    Substitution: 5-Azido-1-cyclopropyl-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

5-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The bromine atom and cyclopropyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the cyclopropyl and aldehyde groups, making it less versatile in synthetic applications.

    1-Cyclopropyl-1H-pyrazole-4-carbaldehyde: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    5-Bromo-1H-pyrazole-4-carbaldehyde: Lacks the cyclopropyl group, which may affect its biological activity.

Uniqueness

5-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

5-bromo-1-cyclopropylpyrazole-4-carbaldehyde

InChI

InChI=1S/C7H7BrN2O/c8-7-5(4-11)3-9-10(7)6-1-2-6/h3-4,6H,1-2H2

InChI Key

QFLGUWWIGIOEHP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=C(C=N2)C=O)Br

Origin of Product

United States

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